Cortisol-21-glucuronide-d4 (sodium)
Description
Contextual Overview of Cortisol Metabolism and Glucuronidation Pathways
Cortisol, the primary glucocorticoid in humans, plays a vital role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. nih.govyoutube.com The production and secretion of cortisol are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis. nih.govyoutube.com Cholesterol serves as the initial precursor for the synthesis of cortisol in the adrenal cortex. youtube.com
Once released into circulation, cortisol exerts its effects by binding to glucocorticoid receptors present in nearly every cell of the body. youtube.com To be eliminated from the body, cortisol undergoes extensive metabolism, primarily in the liver. gsk.com A major metabolic pathway is glucuronidation, a process where a glucuronic acid moiety is attached to the cortisol molecule. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the cortisol more water-soluble, facilitating its excretion in the urine. gsk.comnih.gov The glucuronides of various cortisol metabolites, including dihydrocortisol, dihydrocortisone, tetrahydrocortisol, allo-tetrahydrocortisol, and tetrahydrocortisone, are the predominant forms found in urine. nih.gov
Principles and Applications of Stable Isotope Labeled Compounds in Biochemical Research
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of that element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commoravek.com This isotopic substitution creates a molecule with a distinct mass signature without significantly altering its chemical and biological properties. moravek.com This unique characteristic allows researchers to precisely track and quantify the labeled compound within complex biological systems. scbt.commoravek.com
The applications of stable isotope-labeled compounds in biochemical research are extensive and include:
Metabolic Pathway Analysis: Tracing the fate of labeled compounds through metabolic networks to elucidate biochemical pathways. moravek.comnih.gov
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. symeres.comamerigoscientific.com
Quantitative Proteomics and Metabolomics: Accurately measuring the abundance of proteins and metabolites in biological samples. moravek.comnih.gov
Internal Standards in Quantitative Analysis: Improving the accuracy and precision of analytical measurements by correcting for variations during sample preparation and analysis. scbt.comyoutube.com
Role of Cortisol-21-glucuronide-d4 (sodium) as a Reference Standard and Internal Standard in Quantitative Analysis
In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control sample. youtube.com The purpose of the internal standard is to correct for any variability that may occur during the analytical process, such as differences in sample extraction recovery or ionization efficiency in the mass spectrometer. youtube.com
Cortisol-21-glucuronide-d4 (sodium) is an ideal internal standard for the quantification of endogenous cortisol-21-glucuronide and other cortisol metabolites. researchgate.net Because it is chemically almost identical to the unlabeled analyte, it behaves similarly during sample preparation and analysis. However, due to the presence of deuterium atoms, it has a different mass, allowing it to be distinguished from the unlabeled compound by the mass spectrometer. nih.gov By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, a more accurate and precise quantification can be achieved. youtube.com
Significance of Deuterium Labeling at the C-21 Position of Cortisol Glucuronide for Mass Spectrometry
The specific placement of deuterium atoms at the C-21 position of the cortisol glucuronide molecule is significant for mass spectrometry-based analysis. The C-21 position is part of the side chain where the glucuronic acid is attached. Deuterium labeling at this position ensures that the mass difference between the labeled and unlabeled compound is maintained even after fragmentation in the mass spectrometer.
In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. basicmedicalkey.com The specific fragmentation patterns are used for identification and quantification. When Cortisol-21-glucuronide-d4 is used as an internal standard, both the labeled and unlabeled compounds will ideally produce a common fragment ion, but the precursor ions will have different masses. For example, in the analysis of salivary cortisol using d4-cortisol as an internal standard, the multiple reaction monitoring (MRM) transitions for cortisol are 363.4 -> 121.1 and 363.4 -> 97.4, while the transition for the d4-cortisol internal standard is 367.4 -> 121.1. basicmedicalkey.com The shared product ion (m/z 121.1) allows for consistent detection and quantification, while the different precursor ion masses (m/z 363.4 for cortisol and 367.4 for d4-cortisol) provide the necessary specificity. researchgate.netbasicmedicalkey.com This strategic labeling enhances the reliability and accuracy of quantitative methods for cortisol metabolites.
Data Tables
Table 1: Properties of Cortisol-21-glucuronide-d4 (sodium)
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₃D₄NaO₁₁ medchemexpress.com |
| Molecular Weight | 564.59 g/mol medchemexpress.com |
| Isotopic Purity | High isotopic content is achieved during synthesis. nih.gov |
Table 2: Applications of Stable Isotope Labeling in Research
| Application Area | Description |
|---|---|
| Drug Metabolism and Pharmacokinetics (DMPK) | Studying metabolic pathways, bioavailability, and drug interactions. symeres.com |
| Quantitative Analysis | Enabling precise concentration measurements of chemical processes and drug candidates. symeres.com |
| Metabolomics | Dissecting complex metabolic networks and understanding metabolic changes. moravek.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| allo-tetrahydrocortisol |
| Cortisol |
| Cortisol-21-glucuronide |
| Cortisol-21-glucuronide-d4 (sodium) |
| Cortisone |
| d4-cortisol |
| Dihydrocortisol |
| Dihydrocortisone |
| Tetrahydrocortisol |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H37NaO11 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
sodium;3,4,5-trihydroxy-6-[2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C27H38O11.Na/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35;/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35);/q;+1/p-1/t14-,15-,16-,18+,19?,20?,21?,22?,24?,25-,26-,27-;/m0./s1/i10D2,16D,18D; |
InChI Key |
ZPICJAOKWWNWHM-ZKPOMFBCSA-M |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Pre Analytical Characterization of Cortisol 21 Glucuronide D4 Sodium
Strategies for the Chemical Synthesis of Cortisol-21-glucuronide-d4 (sodium)
The chemical synthesis of steroid glucuronides is a complex process that involves the conjugation of a glucuronic acid moiety to the steroid backbone. For Cortisol-21-glucuronide-d4, the synthesis targets the hydroxyl group at the C-21 position of the cortisol molecule. The process typically requires a multi-step approach involving protected intermediates to ensure regioselectivity.
The general strategy involves the reaction of a protected cortisol derivative with a protected glucuronic acid donor. The deuterium (B1214612) atoms (d4) are incorporated into the cortisol molecule during its synthesis, often using deuterated solvents or reagents, prior to the glucuronidation step. This ensures the stable isotopic labeling necessary for its function as an internal standard. While specific literature on the direct chemical synthesis of the C-21 glucuronide of cortisol is limited, related syntheses of C-3 glucuronidated cortisol metabolites have been described. nih.gov These methods characterize the resulting conjugates as free acids or salts, as well as their methyl ester and polyacetate methyl ester derivatives, highlighting the chemical modifications used to facilitate synthesis and characterization. nih.gov
Enzyme-Assisted Synthesis of Cortisol Glucuronide Conjugates for Research Purposes
An alternative and often more efficient method for producing steroid glucuronides is through enzyme-assisted synthesis. This approach utilizes the catalytic activity of UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for glucuronidation in vivo. For research purposes, these enzymes are typically sourced from liver microsomes of various species. researchgate.netnih.gov
Studies have evaluated the efficacy of porcine, rat, and bovine liver microsomes for the glucuronidation of several steroids, including cortisol. researchgate.netnih.gov Bovine liver microsomes have been shown to be particularly effective, often producing a single major glucuronidation product with high yield and fewer byproducts compared to microsomes from other species. researchgate.netnih.gov In contrast, porcine liver microsomes may produce various regioisomers and dehydrogenated steroids due to the presence of other enzymes. researchgate.netnih.gov The enzymatic synthesis can yield stereochemically pure steroid glucuronide conjugates in milligram quantities, with yields ranging from 10% to 78% and purities exceeding 85-90%. researchgate.netnih.gov This level of purity and yield is sufficient for the development of analytical methods, such as those using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov
| Microsome Source | Relative Efficiency | Product Profile | Reference |
|---|---|---|---|
| Bovine Liver | High | Mainly a single major glucuronidation product; few dehydrogenation byproducts. | researchgate.netnih.gov |
| Porcine Liver | Moderate | Produces dehydrogenated steroids and various regioisomers in addition to the desired glucuronide. | researchgate.netnih.gov |
| Rat Liver | Poor | Generally low glucuronidation efficiency compared to bovine and porcine sources. | researchgate.netnih.gov |
Purification Techniques for Deuterated Cortisol Glucuronides
Following synthesis, rigorous purification is essential to isolate the Cortisol-21-glucuronide-d4 from unreacted substrates, enzyme residues, and potential byproducts. A common and effective workflow involves a combination of Solid-Phase Extraction (SPE) and Liquid Chromatography (LC) fractionation.
Solid-Phase Extraction (SPE): This technique is used for the initial cleanup and concentration of the target compound from the crude synthesis mixture. A disposable C18 cartridge is typically employed. nih.gov The process involves:
Loading: The reaction mixture is loaded onto the conditioned C18 cartridge.
Washing: The cartridge is washed with aqueous buffers (e.g., borate buffer) and mild organic solutions (e.g., acetone/water mixture) to remove polar impurities and salts. nih.gov
Elution: The retained, more nonpolar compounds, including the cortisol glucuronide, are eluted with a stronger organic solvent, such as ethyl acetate (B1210297). nih.gov
Liquid Chromatography (LC) Fractionation: For achieving the high purity required for a research-grade standard, High-Performance Liquid Chromatography (HPLC) is used as a final purification step. A reversed-phase column (e.g., octadecyl-bonded) separates the target compound from any remaining impurities based on differences in hydrophobicity. nih.gov Fractions are collected, and those containing the pure product are pooled, followed by solvent evaporation to yield the final purified Cortisol-21-glucuronide-d4 (sodium).
| Step | Technique | Purpose | Typical Materials | Reference |
|---|---|---|---|---|
| 1 | Solid-Phase Extraction (SPE) | Crude cleanup and concentration. | C18 Cartridge, Borate Buffer, Ethyl Acetate | nih.gov |
| 2 | Liquid Chromatography (LC) | Final purification to achieve high research-grade purity. | Reversed-Phase HPLC Column (e.g., C18) | nih.gov |
Spectroscopic and Chromatographic Characterization for Research-Grade Purity and Structure Elucidation
To confirm the identity, structure, and purity of the synthesized Cortisol-21-glucuronide-d4, a combination of advanced analytical techniques is employed.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), is used to confirm the elemental composition and purity of the final product. endocrine-abstracts.orgmdpi.com This technique provides a highly accurate mass measurement, which can be used to verify the correct incorporation of the four deuterium atoms and the glucuronic acid moiety. mdpi.com Tandem mass spectrometry (MS/MS) further confirms the structure by analyzing the fragmentation pattern of the parent ion, providing an additional layer of certainty. nih.govnih.gov The use of deuterated standards like Cortisol-d4 is well-established in LC-MS methods for creating calibration curves and ensuring accurate quantification of endogenous cortisol. nih.govnih.gov
| Technique | Purpose | Key Information Obtained | Reference |
|---|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural Elucidation | Confirms the precise location of the glucuronide conjugate and the overall molecular structure. | researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of Elemental Composition and Purity | Provides an accurate mass measurement to verify the correct molecular formula (including deuterium labels). | endocrine-abstracts.orgmdpi.com |
| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation and Quantification | Analyzes fragmentation patterns to confirm structure and is used for selective detection in quantitative assays. | nih.govnih.gov |
Metabolic Pathways and Enzymatic Formation of Cortisol 21 Glucuronide
Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Isoforms Involved in Cortisol Glucuronidation
The glucuronidation of cortisol is carried out by specific isoforms of the UGT enzyme superfamily. These enzymes are primarily located in the liver, the main site for drug and xenobiotic metabolism. nih.govmdpi.com The UGT2B subfamily, in particular, has been identified as playing a significant role in the conjugation of steroids. oup.comresearchgate.net
Studies have demonstrated that several UGT isoforms are capable of metabolizing cortisol. The most prominent human liver drug-metabolizing UGT isoforms include UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15. mdpi.comresearchgate.net Among these, members of the UGT2B family are especially important in the glucuronidation of endogenous compounds like steroids. frontiersin.org Specifically, UGT2B7 has been shown to be involved in the metabolism of a wide range of substrates, including morphine and zidovudine, and is also implicated in cortisol glucuronidation. frontiersin.org While multiple UGTs are expressed in the liver, UGT2B4 is consistently identified as one of the most abundant isoforms. nih.gov
The involvement of specific UGT isoforms in cortisol glucuronidation is summarized in the table below:
| UGT Isoform Family | Specific Isoforms Implicated in Steroid/Cortisol Glucuronidation | Primary Location |
| UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 | Liver mdpi.comresearchgate.net |
| UGT2B | UGT2B4, UGT2B7, UGT2B15, UGT2B17 | Liver oup.comnih.gov |
Regiospecificity of Glucuronidation at the C-21 Position of Cortisol
The glucuronidation of cortisol exhibits a high degree of regiospecificity, with the primary site of conjugation being the hydroxyl group at the C-21 position. This specificity is dictated by the active site of the UGT enzymes, which preferentially accommodates the cortisol molecule in an orientation that facilitates the transfer of glucuronic acid to the C-21 hydroxyl. The formation of Cortisol-21-glucuronide is a critical step, as this conjugation significantly alters the biological properties of the parent hormone, rendering it more water-soluble and readily excretable. In humans, over 90% of cortisol metabolites found in urine are in the form of glucuronide conjugates, highlighting the importance of this pathway. nih.gov
Enzyme Kinetics and Specificity of UGTs with Cortisol and Deuterated Cortisol Substrates
The kinetics of UGT-mediated cortisol glucuronidation follow a bi-substrate reaction model, involving both the cortisol (aglycone) substrate and the sugar donor, uridine diphosphate-glucuronic acid (UDPGA). nih.gov To simplify in vitro kinetic studies, UDPGA is typically supplied in excess. nih.gov The Michaelis-Menten model is often used to describe the relationship between substrate concentration and the rate of reaction, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
The formation of estradiol-3-glucuronide, a reaction catalyzed by UGT1A1, has been shown to exhibit atypical kinetics that are better described by the Hill equation. nih.gov This suggests that cooperative binding may occur, where the binding of one substrate molecule to the enzyme influences the binding of subsequent molecules. nih.gov
While specific kinetic data for deuterated cortisol (Cortisol-d4) is not extensively detailed in the provided search results, the principles of enzyme kinetics suggest that the isotopic substitution could potentially lead to a kinetic isotope effect. This might manifest as a slight alteration in the reaction rate compared to the non-deuterated cortisol, although significant changes in enzyme specificity are not generally expected.
In Vitro Studies of Cortisol Glucuronidation in Biological Preparations (e.g., Liver Microsomes, Recombinant UGTs, Cell Lines)
The study of cortisol glucuronidation heavily relies on in vitro experimental systems that mimic the physiological environment of the liver. oup.com Human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of UGT enzymes, are a cornerstone of this research. nih.govresearchgate.net These preparations allow for the detailed investigation of metabolic pathways and enzyme kinetics in a controlled setting. researchgate.net
To ensure the substrate can access the active site of the UGT enzymes located within the lumen of the endoplasmic reticulum, the microsomal membrane is often disrupted using detergents or pore-forming agents like alamethicin (B1591596). nih.govresearchgate.net Studies have shown that treating microsomes with alamethicin can significantly increase the rate of glucuronidation. nih.gov
In addition to liver microsomes, recombinant UGT enzymes expressed in cell lines, such as HK293 cells, are valuable tools. oup.com These systems allow researchers to study the activity of individual UGT isoforms in isolation, providing clear insights into their specific roles in cortisol metabolism. oup.com For instance, by incubating cortisol with cell lines expressing single human UGT2B isoforms, it's possible to determine which enzymes are responsible for its conjugation. oup.com
The table below summarizes the common in vitro systems used for studying cortisol glucuronidation:
| In Vitro System | Description | Key Advantages |
| Human Liver Microsomes | Vesicles from the endoplasmic reticulum of human liver cells containing UGT enzymes. researchgate.net | Provides a physiologically relevant environment with a natural complement of enzymes. nih.gov |
| Recombinant UGTs | Individual UGT isoforms produced in and purified from cell lines (e.g., HK293). oup.com | Allows for the study of a single enzyme's activity and substrate specificity in isolation. oup.com |
| Cell Lines | Intact cells (e.g., HK293) engineered to express specific UGT isoforms. oup.com | Enables the investigation of enzyme function within a cellular context. oup.com |
Comparative Metabolic Fate of Cortisol and Cortisol-21-glucuronide, including Deconjugation Processes
The metabolic fates of cortisol and its major metabolite, Cortisol-21-glucuronide, are distinctly different. Cortisol, a lipophilic steroid hormone, undergoes extensive metabolism, primarily in the liver, to more water-soluble compounds that can be easily excreted. nih.gov Glucuronidation at the C-21 position is a major pathway in this process. nih.gov
Once formed, Cortisol-21-glucuronide is a more polar and water-soluble molecule than its parent compound. This increased hydrophilicity facilitates its elimination from the body, mainly through the urine. nih.gov
However, the metabolic journey may not end with conjugation. The process of deconjugation, catalyzed by β-glucuronidase enzymes, can reverse the glucuronidation reaction. This can occur in various tissues and can release the active cortisol from its glucuronide conjugate. While glucuronidation is generally considered a detoxification pathway, deconjugation can regenerate the biologically active parent compound, potentially leading to prolonged or localized hormonal effects.
Advanced Analytical Methodologies for Detection and Quantification of Cortisol 21 Glucuronide D4 Sodium
Sample Preparation Techniques for Biological Matrices
The accurate quantification of Cortisol-21-glucuronide-d4 from complex biological matrices necessitates robust sample preparation to remove interfering substances and enrich the analyte. nih.gov Various techniques are employed depending on the matrix, which includes urine, plasma, brain tissue, saliva, and dried blood spots. researchgate.netnih.govfrontiersin.orgitspsolutions.com
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. itspsolutions.comthermofisher.com For the analysis of cortisol metabolites, including glucuronides, SPE offers a reliable method to reduce matrix effects. nih.govnih.gov
A study detailing the quantification of 15 urinary steroid hormone glucuronides, including cortisol-21-glucuronide, utilized a sample workup that involved both protein precipitation and solid-phase extraction. nih.govresearchgate.net This combined approach ensures a clean extract for subsequent analysis. The use of internal standards, such as Cortisol-21-glucuronide-d4, is critical to correct for any loss of analyte during the extraction process. nih.govresearchgate.net
For solid samples like dried fecal matter, an organic phase extraction using ethanol (B145695) or ethyl acetate (B1210297) is recommended to extract steroids. arborassays.com The sample should be thoroughly dried and powdered to maximize extraction efficiency. arborassays.com
Here is an interactive data table summarizing a typical SPE protocol for steroid glucuronides in urine:
| Step | Procedure | Purpose |
| 1. Pre-treatment | For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed. researchgate.net | To cleave the glucuronide moiety if the free steroid is to be analyzed. For intact glucuronide analysis, this step is omitted. |
| 2. Conditioning | The SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by water. nih.gov | To activate the stationary phase for optimal analyte retention. |
| 3. Sample Loading | The pre-treated biological sample is loaded onto the SPE cartridge. researchgate.net | To adsorb the analyte of interest onto the stationary phase. |
| 4. Washing | The cartridge is washed with a weak solvent (e.g., 10% methanol) to remove hydrophilic interferences. nih.gov | To elute unwanted matrix components while retaining the analyte. |
| 5. Elution | The analyte is eluted from the cartridge with a strong organic solvent (e.g., methanol). nih.gov | To recover the purified and concentrated analyte. |
Protein Precipitation and Liquid-Liquid Extraction Methods
Protein precipitation (PPT) is a straightforward and effective method for removing proteins from biological samples like plasma and serum. austinpublishinggroup.comactapharmsci.com It is often the initial step before further cleanup. actapharmsci.com Common precipitating agents include organic solvents like methanol and acetonitrile (B52724), or acids. actapharmsci.comscripps.edu Methanol precipitation has been shown to be a highly effective, simple, and reproducible method, capable of removing over 98% of residual protein while allowing for the detection of numerous metabolite features. scripps.edu
Liquid-liquid extraction (LLE) is another fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. mdpi.com For the extraction of cortisol and its metabolites from urine, dichloromethane (B109758) is a commonly used solvent. nih.govmdpi.com A combination of LLE with dichloromethane followed by SPE can significantly reduce ion suppression from the urine matrix. nih.gov
Salting-out assisted liquid-liquid extraction (SALLE) is a variation that uses a water-miscible solvent and a salt to induce phase separation, combining the simplicity of PPT with the high enrichment of LLE. mdpi.com For the analysis of steroid hormones, using ammonium (B1175870) sulfate (B86663) with 10% methanol in acetonitrile has proven effective. mdpi.com
A study comparing LLE and PPT for the analysis of fexofenadine (B15129) in serum found that PPT with methanol yielded higher recovery rates (over 90%). actapharmsci.com However, a potential drawback of PPT is the risk of increased column back pressure during chromatographic analysis. actapharmsci.com
The following table presents a comparison of these extraction methods for steroid analysis:
| Feature | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid and liquid phase | Precipitation of proteins using solvents or acids | Partitioning between two immiscible liquid phases |
| Primary Application | Cleanup and concentration of analytes | Removal of proteins from plasma/serum | Separation of analytes based on solubility |
| Advantages | High selectivity, good concentration factor | Simple, fast, minimal method development | Inexpensive, effective for certain analytes |
| Disadvantages | Can be time-consuming, higher cost | May not remove all interferences, potential for analyte co-precipitation | Can be labor-intensive, requires solvent evaporation |
| Common Solvents/Reagents | C18, HLB cartridges; Methanol, Acetonitrile | Methanol, Acetonitrile, Trichloroacetic acid | Dichloromethane, Ethyl acetate, Diethyl ether |
Miniaturized Sample Preparation Techniques (e.g., Microextraction by Packed Sorbent)
In recent years, miniaturized sample preparation techniques have gained prominence due to their efficiency, reduced solvent and sample consumption, and potential for automation. nih.govchromservis.eutypeset.io Microextraction by packed sorbent (MEPS) is a miniaturized version of SPE where the sorbent is packed into a syringe. nih.govnih.govmdpi.com
MEPS offers several advantages:
It can handle very small sample volumes (as low as 10 µL). nih.govchromservis.eu
The sorbent can be reused multiple times (often over 100 times), even with complex matrices like urine and plasma. nih.gov
The elution volume is small, allowing for direct injection into chromatographic systems. nih.gov
The entire process can be fully automated. chromservis.eu
MEPS is suitable for various chemistries, including reversed-phase, normal-phase, and ion-exchange, making it versatile for extracting a wide range of analytes, including steroid glucuronides. nih.govmdpi.com
Chromatographic Separation of Intact Glucuronide Conjugates
The direct analysis of intact glucuronide conjugates like Cortisol-21-glucuronide-d4 by liquid chromatography-mass spectrometry (LC-MS) has become the method of choice, as it avoids the often incomplete and time-consuming enzymatic hydrolysis step. researchgate.netnih.gov
Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UPLC) Parameters
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are powerful techniques for separating complex mixtures. UPLC, with its use of smaller particle size columns, offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net
For the analysis of cortisol and its metabolites, reversed-phase chromatography is typically employed. thermofisher.comstpaulssinuscentre.com LC-MS/MS methods, particularly those using triple quadrupole mass spectrometers, provide high sensitivity and selectivity for quantifying steroid glucuronides. nih.govnih.gov
A validated UPLC-MS/MS method for cortisol in plasma and urine reported retention times of approximately 1.4 minutes, demonstrating the speed of modern chromatographic systems. researchgate.net Another method for the simultaneous analysis of cortisol and budesonide (B1683875) in human plasma achieved a run time of 4.0 minutes using a UPLC system. stpaulssinuscentre.com
The table below outlines typical LC parameters for the analysis of Cortisol-21-glucuronide:
| Parameter | Typical Value/Condition | Reference |
| System | UPLC or UHPLC system coupled to a tandem mass spectrometer | researchgate.netstpaulssinuscentre.comresearchgate.net |
| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18) | stpaulssinuscentre.comwaters.com |
| Column Temperature | 30-40°C | stpaulssinuscentre.comnih.gov |
| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with additives like ammonium formate (B1220265) or formic acid | stpaulssinuscentre.comnih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | stpaulssinuscentre.com |
| Injection Volume | 5 - 15 µL | stpaulssinuscentre.com |
| Detection | ESI in positive ion mode with Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
Selection of Stationary and Mobile Phases for Glucuronide Analysis
The choice of stationary and mobile phases is critical for achieving optimal separation of glucuronide conjugates.
Stationary Phase: Reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are the most common choice for steroid analysis due to their ability to retain and separate these moderately nonpolar compounds. stpaulssinuscentre.comwaters.com Phenyl-Hexyl stationary phases have also been used, offering different selectivity, which can be advantageous for separating closely related steroid isomers. nih.gov For separating challenging isomers, polysaccharide-based chiral selectors have been employed. uniroma1.it
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. stpaulssinuscentre.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively elute compounds with a range of polarities. nih.gov Additives such as formic acid or ammonium formate are often included in the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer. stpaulssinuscentre.comnih.gov For instance, a mobile phase of water and methanol with 2.5 mM ammonium formate has been successfully used. stpaulssinuscentre.com Another study utilized 0.1% formic acid in both the aqueous and organic phases. nih.gov
The separation of different glucuronide isomers, such as those of testosterone (B1683101) and estrone, has been demonstrated using a single-solvent, reverse-phase HPLC system, highlighting the capability of modern chromatography to resolve structurally similar conjugates. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection
Mass spectrometry has become the gold standard for the analysis of endogenous compounds like steroid metabolites due to its high specificity and sensitivity. nih.gov For a labeled internal standard such as Cortisol-21-glucuronide-d4 (sodium), MS and MS/MS techniques are fundamental for its detection and for the validation of the quantitative assays in which it is employed.
Electrospray Ionization (ESI) Conditions for Glucuronide Conjugates
Electrospray ionization (ESI) is a soft ionization technique that is highly effective for analyzing polar and thermally labile molecules like glucuronide conjugates. nih.gov For the analysis of compounds such as Cortisol-21-glucuronide-d4, ESI is typically operated in the negative ion mode, which is particularly sensitive for acidic moieties like the glucuronic acid group. nih.gov
In the negative ion mode, the ESI process generates a quasimolecular ion, [M-H]⁻. A key characteristic of glucuronide conjugates during MS analysis is their well-defined fragmentation pattern. A common and diagnostic fragmentation is the neutral loss of the glucuronic acid moiety, which corresponds to a mass loss of 176 Da. nih.govresearchgate.net Further fragmentation of the glucuronate portion can produce characteristic ions, such as m/z 175 (glucuronic acid minus water) and m/z 113 (a further loss of water and carbon dioxide). nih.gov
Instrumental parameters, particularly the cone voltage or in-source collision-induced dissociation (CID) energy, can be optimized to control the extent of fragmentation. researchgate.net Lower cone voltages tend to preserve the intact [M-H]⁻ precursor ion, while higher voltages can be used to intentionally induce fragmentation within the ion source, generating the aglycone product ion for detection. nih.govresearchgate.net This in-source fragmentation must be carefully controlled, especially if the aglycone (cortisol) is also a target analyte, to avoid analytical interference.
Multiple Reaction Monitoring (MRM) for Targeted Quantification
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides exceptional selectivity and sensitivity for quantitative analysis. nih.gov It is the most frequently used method for analyzing corticosteroids with a triple quadrupole mass spectrometer. nih.gov In an MRM experiment, the first quadrupole is set to isolate a specific precursor ion, which for Cortisol-21-glucuronide-d4 would be its [M-H]⁻ ion. This isolated ion is then fragmented in the collision cell, and the third quadrupole is set to detect a specific, characteristic product ion.
The use of a stable isotope-labeled internal standard like Cortisol-21-glucuronide-d4 is critical for accurate quantification. The internal standard co-elutes with the endogenous analyte but is distinguished by its higher mass due to the deuterium (B1214612) atoms. By monitoring a specific MRM transition for the analyte and a separate one for the internal standard, the ratio of their peak areas can be used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.
Table 1: Illustrative MRM Transitions for Cortisol-21-glucuronide and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cortisol-21-glucuronide | 537.2 | 361.2 | The product ion corresponds to the aglycone (cortisol) after the neutral loss of the glucuronide moiety (176 Da). |
| Cortisol-21-glucuronide-d4 | 541.2 | 365.2 | The precursor and product ions are shifted by +4 Da due to the deuterium labels, ensuring no cross-talk with the analyte. |
This table is for illustrative purposes. Optimal MRM transitions must be determined empirically.
High-Resolution Mass Spectrometry for Untargeted Metabolomics and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), offers significant advantages for both quantitative and qualitative analysis. endocrine-abstracts.org Unlike MRM, which targets specific masses, HRMS instruments (like Orbitrap or TOF analyzers) measure the mass-to-charge ratio of ions with very high accuracy and resolution. This allows for the determination of an ion's elemental composition. mdpi.com
For the analysis of Cortisol-21-glucuronide-d4 and its endogenous counterpart, HRMS provides an exceptional level of confidence in identification by matching the accurate mass measurement to a theoretical value with a very low mass error (typically <5 ppm). mdpi.com
Furthermore, HRMS instruments can be operated in a full-scan mode, collecting data for all ions within a specified mass range. mdpi.com This capability is invaluable for untargeted metabolomics studies. While quantifying a specific target like cortisol-21-glucuronide, the same dataset can be retrospectively mined to identify other known or unknown metabolites without the need for pre-defined target lists. endocrine-abstracts.orgmdpi.com This is particularly useful for comprehensive metabolic profiling in clinical research, where unexpected metabolites or co-administered drugs might be present. mdpi.comnih.gov
Method Validation and Performance Parameters in Research Assays
For any quantitative assay utilizing Cortisol-21-glucuronide-d4 (sodium) as an internal standard, rigorous method validation is required to ensure the reliability and accuracy of the results. Validation is performed according to established guidelines for bioanalytical methods. nih.gov
Linearity and Calibration Curve Establishment
Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. To establish linearity, a calibration curve is prepared. researchgate.net This involves spiking a series of standards containing known concentrations of the analyte (e.g., non-labeled Cortisol-21-glucuronide or cortisol itself) and a constant concentration of the internal standard (Cortisol-21-glucuronide-d4) into a surrogate matrix that is free of the analyte. nih.gov
The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression model, often with a weighting factor (e.g., 1/x²) to ensure accuracy at the lower end of the range, is applied to the data. researchgate.net The quality of the fit is typically assessed by the coefficient of determination (R²), which should be greater than 0.99. nih.gov
Table 2: Example Parameters for a Calibration Curve
| Parameter | Typical Acceptance Criterion |
| Calibration Range | Defined to cover expected sample concentrations (e.g., 0.5 - 500 ng/mL) nih.gov |
| Regression Model | Linear, weighted (e.g., 1/x or 1/x²) |
| Coefficient of Determination (R²) | ≥ 0.99 nih.gov |
| Calibrator Accuracy | Back-calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). nih.gov |
Assessment of Accuracy and Precision (Intra-day and Inter-day)
Accuracy and precision are determined to ensure that the method is both correct and reproducible. These parameters are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (e.g., low, medium, and high) across the calibration range.
Precision measures the degree of scatter or random error between replicate measurements. It is expressed as the coefficient of variation (CV%).
Intra-day precision (repeatability) is assessed by analyzing multiple replicates of each QC level on the same day, in a single analytical run.
Inter-day precision (intermediate precision) is assessed by analyzing the QC samples on at least three different days.
Accuracy measures the closeness of the mean measured concentration to the true nominal concentration. It is expressed as the relative error (RE%) or bias.
Intra-day accuracy is the accuracy determined from the same analytical run.
Inter-day accuracy is the accuracy determined across multiple days.
For bioanalytical assays, the acceptance criteria for both precision (CV%) and accuracy (RE%) are typically that the values should not exceed 15% (or 20% at the LLOQ). nih.govresearchgate.net
Table 3: Representative Intra-day and Inter-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Precision (CV%) | Inter-day Accuracy (RE%) |
| Low | 5.0 | 4.5% | -2.1% | 6.8% | -1.5% |
| Medium | 50 | 3.1% | +1.2% | 4.2% | +0.8% |
| High | 400 | 2.8% | -0.5% | 3.9% | -0.2% |
Data are hypothetical and for illustrative purposes, based on typical performance of LC-MS/MS assays. nih.gov
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of any quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For Cortisol-21-glucuronide and its deuterated standard, these limits are typically established using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for LOD and an S/N of 10 for LOQ. nih.gov Alternatively, calculations can be based on the standard deviation of the response and the slope of the calibration curve. nih.gov
While specific LOD and LOQ values are method- and matrix-dependent, research provides validated data for the quantification of cortisol glucuronide in biological fluids, which informs the expected performance when using its deuterated internal standard. For instance, a validated LC-MS/MS method for the simultaneous quantification of 15 urinary steroid hormone glucuronides, including Cortisol-21-glucuronide (F-G), reported a limit of quantification of 1.9 nmol/L for F-G. researchgate.net Another comprehensive study determined the LOD and LOQ for cortisol and its metabolites in urine to be 0.01 ng/mL and 0.05 ng/mL, respectively. nih.gov
The table below summarizes LOQ values from various studies for cortisol and its metabolites, including the glucuronide form, in different biological matrices.
| Compound/Metabolite | Matrix | Method | Limit of Quantification (LOQ) | Reference |
| Cortisol-21-glucuronide (F-G) | Urine | LC-MS/MS | 1.9 nmol/L | researchgate.net |
| Cortisol and metabolites | Urine | LC-MSn | 0.05 ng/mL | nih.gov |
| Glucocorticoids (general) | Urine | LC-MS/MS | 0.1 to 3.0 ng/mL | nih.gov |
| Cortisol | Urine | LC-MS/MS | <2 ng/mL | researchmap.jp |
| Cortisol | Serum | LC-MS/MS | 10 - 400 pg/mL | medrxiv.org |
Evaluation of Matrix Effects and Recovery
Biological matrices such as urine and plasma are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. The use of a stable isotope-labeled internal standard like Cortisol-21-glucuronide-d4 is the most effective strategy to compensate for these effects, as it co-elutes and experiences similar matrix effects as the endogenous analyte.
Recovery is a measure of the efficiency of the extraction process. It is determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. High and consistent recovery is essential for a robust analytical method.
Studies quantifying cortisol metabolites have thoroughly evaluated these parameters. For example, a method for analyzing urinary steroid glucuronides demonstrated recovery ranging from 89.6% to 113.8%. researchgate.net Another study reported extraction recoveries between 65% and 95% for cortisol and its metabolites in urine, with the authors noting an absence of matrix effect for all analyzed molecules. nih.gov In a separate validation, extraction recoveries were found to be close to 100% for all determined glucocorticoids, although matrix effects were observed and subsequently minimized for certain metabolites. nih.gov
The following table presents findings on recovery and matrix effects from relevant research.
| Analyte(s) | Matrix | Recovery | Matrix Effect | Reference |
| Steroid hormone glucuronides | Urine | 89.6% - 113.8% | Not specified | researchgate.net |
| Cortisol and its metabolites | Urine | 65% - 95% | Absent for all molecules | nih.gov |
| Free and total urinary cortisol and metabolites | Urine | ~100% | Observed and minimized | nih.gov |
Stability Considerations for Cortisol-21-glucuronide-d4 (sodium) in Biological Matrices and Storage Conditions
The stability of both the analyte and its deuterated internal standard in biological samples is paramount for reliable quantification, as degradation can lead to inaccurate results. Stability must be assessed under various conditions that samples may encounter, from collection to analysis. This includes short-term stability at room temperature, refrigerated stability, long-term stability under frozen conditions, and the effects of freeze-thaw cycles.
For urinary free cortisol, studies have shown it to be stable for over three days regardless of storage at 4°C or room temperature. nih.gov A comprehensive study on steroid stability in urine found them to be stable before freezing for seven days at 20–25°C and for up to 28 days at 4–6°C. researchgate.net The same study confirmed long-term stability for 6 months when stored at −20°C and −80°C. researchgate.net
In serum, cortisol has been shown to be stable when samples are stored at 4°C or -20°C. researchgate.net For storage longer than 72 hours, freezing at -20°C is recommended. researchgate.net Salivary cortisol demonstrates even greater stability, remaining viable for up to three months at 5°C and up to a year at -20°C. nih.gov
Stock solutions of the Cortisol-21-glucuronide-d4 (sodium) standard itself are typically stored at low temperatures, such as -80°C, to ensure long-term stability. researchmap.jp The stability data from these studies provide a strong basis for establishing appropriate sample handling and storage protocols in clinical and research settings.
The table below outlines the stability of cortisol under different conditions.
| Matrix | Storage Temperature | Duration | Stability Finding | Reference |
| Urine | 20-25°C | 7 days | Stable | researchgate.net |
| Urine | 4-6°C | 28 days | Stable | researchgate.net |
| Urine | -20°C and -80°C | 6 months | Stable | researchgate.net |
| Serum | 4°C or -20°C | 72 hours | Stable | researchgate.net |
| Serum | -20°C | >72 hours | Recommended | researchgate.net |
| Saliva | 5°C | 3 months | Stable | nih.gov |
| Saliva | -20°C | 12 months | Stable | nih.gov |
Applications of Cortisol 21 Glucuronide D4 Sodium in Mechanistic and Translational Research
Utilization as a Quantitative Internal Standard in Steroid Metabolomics and Profiling Studies
In the realm of steroid metabolomics, accurate quantification of endogenous steroids and their metabolites is paramount for diagnosing and monitoring various endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose due to its high sensitivity and specificity. nih.gov The use of stable isotope-labeled internal standards is a cornerstone of reliable quantitative LC-MS/MS analysis, as they compensate for variations in sample preparation and instrument response.
Cortisol-21-glucuronide-d4 serves as an ideal internal standard for the quantification of its non-labeled counterpart, cortisol-21-glucuronide, and other related steroid glucuronides. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. medchemexpress.com However, its increased mass due to the deuterium (B1214612) labels allows it to be distinguished from the analyte by the mass spectrometer.
Researchers have successfully employed deuterated steroids, such as d4-cortisol, as internal standards for the simultaneous measurement of multiple corticosteroids in human plasma. nih.gov This approach enhances the accuracy and precision of the assay, which is critical for clinical applications like screening for congenital adrenal hyperplasia. nih.gov The development of methods using such internal standards facilitates the reliable profiling of steroid metabolomes, providing valuable insights into the pathophysiology of adrenal disorders. nih.gov
Table 1: Application of Deuterated Steroids as Internal Standards
| Application | Analyte(s) | Internal Standard | Matrix | Analytical Technique | Reference |
| Clinical Diagnosis of Adrenal Disorders | 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, Cortisone | d4-Cortisol | Human Plasma | UHPLC-MS/MS | nih.gov |
| Steroid Metabolomics | Cortisol and its metabolites | Not specified | Human Urine | LC-MSn | nih.gov |
Tracer Studies Employing Deuterated Cortisol Glucuronide for Understanding Steroid Pharmacokinetics in Animal Models
Deuterated compounds like Cortisol-21-glucuronide-d4 are invaluable as tracers in pharmacokinetic studies. medchemexpress.com By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without perturbing the endogenous pool of the steroid. This is particularly important for hormones like cortisol, where external administration can trigger feedback mechanisms that alter its natural production. nih.gov
For instance, studies using deuterium-labeled cortisol have been conducted in humans to examine the pharmacokinetic behavior of exogenous cortisol and its interconversion to cortisone. nih.gov These studies provide detailed information on the rates of appearance, peak concentrations, and clearance of the hormone and its metabolites. nih.gov
In a more complex in vitro model, a three-dimensional human liver bioreactor, [9,11,12,12-2H4] hydrocortisone (B1673445) (d4-hydrocortisone) was used as a tracer to investigate its metabolism. This allowed for the differentiation between the administered deuterated hydrocortisone and any metabolically formed cortisone, providing a clearer picture of the metabolic pathways within the liver model. nih.gov
Investigation of Endogenous Steroid Metabolism and Excretion Pathways
The study of steroid metabolism is crucial for understanding normal physiology and the mechanisms underlying endocrine diseases. Glucuronidation is a major phase II metabolic pathway for steroids, rendering them more water-soluble for excretion. cas.cz Cortisol is extensively metabolized, with a significant portion being conjugated with glucuronic acid before elimination in the urine. nih.gov
By using labeled compounds like Cortisol-21-glucuronide-d4, researchers can meticulously trace the metabolic fate of cortisol. This includes identifying the enzymes involved in its conjugation, such as UDP-glucuronosyltransferases (UGTs), and the transporters responsible for its excretion. nih.gov Understanding these pathways is essential, as alterations in glucuronidation can significantly impact the levels and biological activity of steroid hormones. cas.cz
For example, research has shown that the interconversion of cortisol and cortisone, and the subsequent formation of their reduced and hydroxylated metabolites, are key steps in cortisol metabolism. nih.gov The final step often involves conjugation with glucuronic acid. nih.gov Investigating these pathways helps in the diagnosis of conditions characterized by abnormal steroid metabolism. nih.gov
Role in Understanding Glucuronidation Capacity and Enzyme Inducibility/Inhibition in Research Models
The capacity for glucuronidation can vary between individuals and can be influenced by genetic factors, disease states, and exposure to drugs or other xenobiotics. cas.cz Research models, both in vitro and in vivo, are used to study the factors that affect the activity of UGT enzymes.
Cortisol-21-glucuronide-d4 can be a valuable tool in these studies. By introducing the labeled substrate into a research model, scientists can measure the rate of its formation, providing a direct assessment of the glucuronidation capacity for this specific steroid. This can be used to screen for compounds that induce or inhibit UGT enzymes. For instance, various drugs have been tested for their effects on steroid glucuronidation. cas.cz
This understanding is critical for predicting drug-drug interactions and for understanding how certain conditions might alter steroid hormone homeostasis.
Studies on Glucuronidated Steroids and Their Biological Interactions (e.g., in vitro receptor binding assays)
Traditionally, glucuronidation has been viewed as a detoxification pathway that inactivates and eliminates compounds. However, emerging evidence suggests that some glucuronidated metabolites may possess biological activity of their own. nih.govrsc.org
Recent studies have explored the potential for glucuronidated steroid metabolites to interact with cellular receptors. For example, in silico docking studies have predicted that corticosterone-21-glucuronide can dock with the MD-2 component of the Toll-like receptor 4 (TLR4) complex. nih.gov This suggests a potential role for glucuronidated corticosteroids in modulating inflammatory responses. nih.gov
While direct receptor binding assays with Cortisol-21-glucuronide-d4 are not explicitly detailed in the provided context, the use of such labeled compounds would be a logical next step to validate these in silico findings and to explore the biological functions of glucuronidated steroids. The ability to distinguish the labeled glucuronide from any endogenous or parent compounds would be crucial in such experiments.
Development of Analytical Strategies for Comprehensive Steroid Conjugate Analysis
The analysis of steroid conjugates, including glucuronides and sulfates, presents analytical challenges. nih.gov These molecules are highly polar and often require specific analytical strategies for their accurate measurement. Direct measurement of conjugated metabolites using LC-MS/MS is often preferred over methods that require hydrolysis, as it preserves information about the nature and relative proportions of the different conjugated forms. nih.gov
The development of robust analytical methods is essential for both research and clinical applications. This includes optimizing sample preparation techniques, such as solid-phase extraction (SPE), to efficiently separate free steroids from their conjugated forms. nih.gov Furthermore, specific mass spectrometric methods, like Multiple Reaction Monitoring (MRM), are developed for the unambiguous identification and quantification of these conjugates. nih.gov
Cortisol-21-glucuronide-d4 plays a vital role in the validation of these analytical methods. As a certified reference material, it can be used to establish the accuracy, precision, and limit of detection of new assays for steroid glucuronides.
Future Perspectives and Emerging Research Avenues
Development of Novel Deuterated Steroid Glucuronide Conjugates for Research
The synthesis of deuterated steroid glucuronide conjugates, including Cortisol-21-glucuronide-d4 (sodium), is a critical area of research for advancing our understanding of steroid metabolism and function. Deuterium-labeled steroids serve as ideal internal standards in mass spectrometry-based analyses, allowing for precise quantification of their non-labeled counterparts in biological samples. medchemexpress.commedchemexpress.com The development of novel synthetic methods enables the production of these essential research tools.
A common strategy for preparing deuterated steroids involves a multi-step process. For instance, the synthesis of [6,7,7-2H3] steroids can be achieved from a Δ(5)-sterol or steroid precursor. nih.gov This process includes the formation of a 6-oxo-3α,5α-cyclosteroid, followed by a base exchange with deuterium (B1214612) oxide to introduce two deuterium atoms at the C-7 position. A third deuterium atom is then introduced at the C-6 position through reduction with sodium borodeuteride. nih.gov Subsequent rearrangement yields the desired deuterated Δ(5) sterol or steroid. nih.gov
Enzymatic synthesis offers an alternative and often more specific approach. Liver microsomes from various species, such as porcine, rat, and bovine, can be utilized to glucuronidate steroids. nih.gov Bovine liver microsomes, in particular, have been shown to be efficient in producing single major glucuronidation products with high yields, making them suitable for generating reference standards for research. nih.gov The synthesis of steroid bisglucuronide and sulfate (B86663) glucuronide reference materials has also been achieved through a combination of chemical sulfation and enzymatic glucuronylation. upf.edu
These synthetic efforts provide researchers with the necessary tools to investigate the roles of steroid glucuronides in various physiological and pathological processes. For example, the availability of deuterated standards has facilitated studies on the metabolism of progesterone (B1679170) in different species and the identification of novel steroid metabolites. nih.gov
Integration of Cortisol-21-glucuronide-d4 (sodium) Analysis with Multi-Omics Approaches in Preclinical Research
The integration of Cortisol-21-glucuronide-d4 (sodium) analysis with multi-omics approaches, such as metabolomics and lipidomics, holds significant promise for a comprehensive understanding of the systemic effects of glucocorticoids and the pathophysiology of stress-related disorders. This integrated approach allows researchers to move beyond the measurement of a single biomarker and explore the complex interplay between different biological molecules.
Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of a biological system. iptonline.comnih.gov When combined with the precise quantification of cortisol metabolites using deuterated standards like Cortisol-21-glucuronide-d4, researchers can uncover novel correlations and pathways. For instance, a metabolomics study on the effects of inhaled glucocorticoids in asthma patients revealed dose-dependent changes in the global metabolome, including alterations in adrenal steroids, amino acids, and fatty acid metabolism. nih.gov
This multi-omics strategy can be particularly valuable in preclinical research for:
Biomarker Discovery: Identifying novel biomarkers for disease diagnosis, prognosis, and treatment response.
Understanding Disease Mechanisms: Elucidating the complex molecular pathways underlying diseases.
Drug Development: Assessing the systemic effects of new drug candidates and identifying potential off-target effects.
A study utilizing a volatile metabolomic approach demonstrated the potential to predict diurnal cortisol changes from urinary volatile organic compounds, highlighting the link between the broader metabolome and cortisol regulation. mdpi.com Such system-level analyses are becoming increasingly important in understanding complex conditions like mental illnesses. mdpi.com
Advances in High-Throughput and Miniaturized Analytical Platforms for Metabolite Quantification
The demand for rapid and efficient analysis of a large number of samples in metabolomics has driven significant advancements in high-throughput and miniaturized analytical platforms. escholarship.orgosti.govnih.gov These technologies are crucial for large-scale preclinical studies involving the quantification of metabolites like Cortisol-21-glucuronide-d4.
High-Throughput Screening (HTS): HTS utilizes automated instrumentation and specialized software to dramatically increase the number of experiments that can be performed in a day. youtube.com In the context of metabolite quantification, HTS platforms can be integrated with mass spectrometry (MS) to achieve rapid analysis of thousands of samples. escholarship.orgnih.gov This approach, however, often involves a trade-off between throughput and the breadth of metabolite coverage. escholarship.orgosti.govnih.gov
Miniaturization and Microfluidics: Miniaturizing analytical components and integrating them into microfluidic devices, or "lab-on-a-chip" systems, offers a path to both high speed and comprehensive analysis. escholarship.orgnih.gov These platforms reduce sample and reagent consumption while enabling parallel processing of multiple samples. Coupling microfluidic devices with mass spectrometry is becoming increasingly common for high-throughput analysis. escholarship.org
Advances in Mass Spectrometry: Mass spectrometry remains a cornerstone of metabolite analysis. nih.gov Innovations in MS technology, such as the development of high-resolution instruments like the Orbitrap, provide enhanced sensitivity and specificity for identifying and quantifying a wide range of metabolites, including steroid conjugates. nih.govhud.ac.uk Techniques like liquid chromatography-mass spectrometry (LC-MS) are considered highly promising for the analysis of steroids and their metabolites. nih.gov
The convergence of these technologies is enabling researchers to perform more extensive and detailed metabolomic studies, providing deeper insights into the complex biological systems being investigated.
Exploration of Inter-Species Differences in Cortisol Glucuronidation
The study of inter-species differences in cortisol glucuronidation is essential for the appropriate selection of animal models in preclinical research and for the accurate extrapolation of findings to humans. While the cortisol molecule itself is identical across species, its metabolism, particularly the process of glucuronidation, can vary significantly. arborassays.com
Glucuronidation is a major pathway for the metabolism and excretion of cortisol. nih.govcas.cz This process is catalyzed by UDP-glucuronosyltransferases (UGTs), and the activity of these enzymes can differ between species. nih.govnih.gov For instance, studies have shown that the intrinsic clearance of UGT substrates in intestinal microsomes tends to be lower in humans compared to common laboratory animals like rats, dogs, and monkeys. nih.gov
A radiometabolism study comparing cortisol metabolite excretion in the common marmoset, long-tailed macaque, and chimpanzee revealed considerable differences in the relative proportions of urinary and fecal metabolites. nih.gov For example, native cortisol was a major urinary product in the marmoset but was found in much smaller amounts in the urine of the macaque and chimpanzee. nih.gov Such variations can impact the pharmacokinetic and pharmacodynamic profiles of glucocorticoids.
Research has also uncovered species-specific differences in the types of glucuronide conjugates formed. For example, dog liver microsomes have been shown to produce novel diglucuronides of steroid sex hormones, a process that occurs to a lesser extent in monkey and human microsomes and is not detectable in rat microsomes. nih.gov
These findings underscore the importance of characterizing the metabolic pathways of cortisol and its conjugates in different species to ensure the validity and relevance of preclinical research.
Elucidation of Glucuronide Transport Mechanisms and Tissue-Specific Distribution in Research Models
The transport of glucuronide conjugates, such as Cortisol-21-glucuronide, across cell membranes is a critical determinant of their distribution and elimination. As hydrophilic and negatively charged molecules, glucuronides rely on transporter proteins to exit the cells where they are synthesized. cas.cznih.gov Understanding these transport mechanisms and the tissue-specific expression of the involved transporters is crucial for a complete picture of cortisol disposition in research models.
Several families of transporters are involved in the efflux of glucuronides, including the ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs), and the organic anion-transporting polypeptides (OATPs). cas.cznih.govnih.govpharmainfonepal.com These transporters are expressed in various tissues, including the liver, intestine, and kidney, which are key organs for drug and metabolite disposition. nih.gov
For example, in hepatocytes, MRP2 and BCRP are located on the canalicular membrane and are responsible for pumping glucuronides into the bile for elimination. nih.gov OATPs, on the other hand, are involved in the uptake and efflux of a wide range of endogenous and xenobiotic compounds, including steroid conjugates. nih.gov
The expression and function of these transporters can vary between tissues and species, influencing the tissue-specific distribution of glucuronides. For instance, OATP-A in humans has been shown to be present at the blood-brain barrier and to transport opioid peptides. drugbank.com The rat orthologs, Oatp1 and Oatp2, exhibit similar but not identical transport activities. drugbank.com
Investigating these transport mechanisms in different research models is essential for understanding how cortisol glucuronides are distributed throughout the body and how this distribution might be altered in different physiological or pathological states. The use of in vitro models, such as Caco-2 cell monolayers, can be a valuable tool for studying the absorption and transport of compounds and their interactions with efflux transporters. nih.gov
Q & A
Basic Research Question: How can cortisol-21-glucuronide-d4 (sodium) be quantified in biological matrices with high specificity?
Methodological Answer:
Cortisol-21-glucuronide-d4 (sodium), a deuterated internal standard, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:
- Sample Preparation: Use solid-phase extraction (SPE) to isolate the analyte from biological fluids (e.g., urine, plasma). Deuterated analogs (e.g., cortisol-21-glucuronide-d4) minimize matrix effects by compensating for ion suppression/enhancement .
- Chromatographic Separation: Optimize reverse-phase columns (C18) with mobile phases like methanol/water containing 0.1% formic acid to resolve cortisol glucuronide from structurally similar metabolites .
- Mass Spectrometry: Employ multiple reaction monitoring (MRM) transitions specific to the precursor-product ions of cortisol-21-glucuronide (m/z 567.3 → 403.2) and its deuterated counterpart (m/z 571.3 → 407.2) to ensure specificity .
Advanced Research Question: How do researchers resolve discrepancies in cortisol-21-glucuronide-d4 recovery rates across different experimental conditions?
Methodological Answer:
Discrepancies in recovery rates often arise from variations in pH, enzymatic activity, or storage conditions. To address this:
- Controlled Stability Studies: Assess the compound’s stability under varying pH (4–8), temperatures (4°C to 37°C), and freeze-thaw cycles. For example, cortisol glucuronides degrade rapidly in alkaline conditions, necessitating buffered storage at pH 6–7 .
- Enzymatic Interference Checks: Use β-glucuronidase inhibitors (e.g., saccharolactone) during sample preparation to prevent enzymatic hydrolysis of the glucuronide moiety .
- Data Normalization: Apply deuterated internal standards to correct for recovery inefficiencies, ensuring inter-batch reproducibility .
Basic Research Question: What are the critical parameters for validating cortisol-21-glucuronide-d4 in a clinical assay?
Methodological Answer:
Validation should adhere to FDA/EMA guidelines:
- Linearity: Test across physiologically relevant ranges (e.g., 0.1–100 ng/mL) with R² ≥ 0.98.
- Precision and Accuracy: Intra- and inter-day CVs <15%, and recovery rates of 85–115% using spiked quality controls .
- Selectivity: Verify no cross-reactivity with endogenous steroids (e.g., cortisone, prednisolone) or matrix components .
Advanced Research Question: How can researchers differentiate cortisol-21-glucuronide-d4 from its non-deuterated form in metabolic pathway studies?
Methodological Answer:
- Isotopic Peak Separation: Utilize high-resolution mass spectrometry (HRMS) to distinguish the 4 Da mass shift caused by deuterium labeling. For example, Q-TOF instruments achieve mass accuracy <5 ppm, resolving isotopic clusters .
- Tracer Studies: Administer deuterated cortisol in vivo and track its glucuronidation via kinetic isotope effects (KIEs), which alter reaction rates compared to non-deuterated substrates .
Basic Research Question: What safety protocols are essential when handling cortisol-21-glucuronide-d4 (sodium) in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Question: How does cortisol-21-glucuronide-d4 interact with glucocorticoid receptors in competitive binding assays?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled (³H) cortisol and increasing concentrations of cortisol-21-glucuronide-d4 to determine IC50 values. Correct for nonspecific binding with excess unlabeled ligand .
- Molecular Docking Simulations: Compare binding affinities of deuterated vs. non-deuterated forms using software like AutoDock Vina, focusing on hydrogen-bonding interactions with Glu 203 and Arg 188 in the receptor’s ligand-binding domain .
Basic Research Question: What are the storage requirements for cortisol-21-glucuronide-d4 (sodium) to ensure long-term stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
- Solubility: Prepare stock solutions in methanol/water (70:30 v/v) and avoid repeated freezing/thawing; aliquot for single-use .
Advanced Research Question: How can researchers optimize LC-MS parameters for cortisol-21-glucuronide-d4 in multiplexed steroid panels?
Methodological Answer:
- Ion Source Optimization: Adjust capillary voltage (3.5–4.5 kV) and desolvation temperature (400–500°C) to enhance ionization efficiency.
- Collision Energy Tuning: Calibrate CE for MRM transitions (e.g., 25–35 eV) to maximize signal-to-noise ratios .
- Co-elution Checks: Use scheduled MRM to avoid peak overlap in multi-analyte panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
